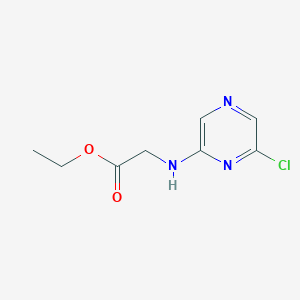

Ethyl 2-(6-chloropyrazin-2-ylamino)acetate

Description

Properties

IUPAC Name |

ethyl 2-[(6-chloropyrazin-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-11-7-4-10-3-6(9)12-7/h3-4H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAXWQMNHQXETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of C8H10ClN3O2

The following technical guide details the physicochemical properties, structural isomerism, and pharmaceutical applications of the chemical formula C₈H₁₀ClN₃O₂ .

Structural Elucidation, Isomerism, and Pharmaceutical Utility

Executive Summary

The molecular formula C₈H₁₀ClN₃O₂ represents a specific stoichiometric ratio yielding a molecular weight of approximately 215.64 g/mol .[1] In drug development and organic chemistry, this formula does not refer to a single unique entity but rather describes a "chemical space" occupied by two distinct classes of compounds:

-

Ionic Salts: Specifically 4-Guanidinobenzoic acid hydrochloride , a serine protease inhibitor.

-

Covalent Scaffolds: Substituted pyrimidines, such as Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate , used as intermediates in the synthesis of bioactive heterocycles.

This guide provides a definitive breakdown of the physicochemical constants, analyzes the two primary structural candidates, and outlines experimental protocols for their differentiation and use.

Physicochemical Core

The fundamental constants below apply to the stoichiometric formula C₈H₁₀ClN₃O₂.[2] Researchers must note that "Exact Mass" is critical for high-resolution mass spectrometry (HRMS) validation.

| Property | Value | Unit | Notes |

| Molecular Formula | C₈H₁₀ClN₃O₂ | - | - |

| Average Molecular Weight | 215.64 | g/mol | Based on standard atomic weights.[3][4] |

| Monoisotopic Mass | 215.046 | Da | For HRMS (Cl³⁵ isotope). |

| Elemental Composition | C (44.56%), H (4.67%), Cl (16.44%), N (19.49%), O (14.84%) | % | Theoretical values. |

| Heavy Atom Count | 14 | - | Non-hydrogen atoms. |

| Double Bond Equivalent (DBE) | 5 (Covalent) / 6 (Salt) | - | Degree of unsaturation. |

Primary Structural Candidates

In a research context, encountering this formula typically points to one of the following two compounds. Correct identification is paramount as their reactivities and biological profiles are diametrically opposed.

Candidate A: 4-Guanidinobenzoic Acid Hydrochloride[1][2][3][5]

-

Nature: Ionic Salt (Hydrochloride of C₈H₉N₃O₂).

-

Structure: A benzoic acid core substituted with a guanidino group.[1][2][3][5][6] The chloride is a counter-ion.

-

Application: A potent serine protease inhibitor . It mimics the arginine side chain, binding to the active site of enzymes like trypsin, thrombin, and acrosin. It is widely used in biochemical assays to prevent protein degradation during lysis.

Candidate B: Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate[8]

-

CAS Number: 1095822-23-3[8]

-

Nature: Covalent Organic Molecule.

-

Structure: A pyrimidine ring with chloro, amino, and ethyl acetate substituents.

-

Application: A pharmaceutical intermediate .[9] This scaffold is a precursor for fusing bicyclic systems (e.g., pyrrolopyrimidines) in the development of kinase inhibitors or antiviral agents.

Technical Deep Dive: 4-Guanidinobenzoic Acid HCl

As the most biologically relevant isomer, the properties of the guanidinobenzoic acid salt are detailed below.

Mechanism of Action (Protease Inhibition)

This compound functions as an active-site directed inhibitor . The guanidino group ($ -NH-C(=NH)NH_2 $) is positively charged at physiological pH, structurally mimicking the side chain of Arginine. Serine proteases (e.g., Trypsin) specifically recognize basic residues. The inhibitor binds to the S1 pocket of the enzyme, blocking the catalytic triad from processing valid substrates.

Experimental Protocol: Preparation of Protease Inhibitor Stock

Objective: Prepare a stable 100 mM stock solution for assay use.

-

Weighing: Accurately weigh 21.56 mg of 4-Guanidinobenzoic acid hydrochloride.

-

Solvent Selection:

-

Preferred:Dimethyl Sulfoxide (DMSO) (anhydrous).

-

Alternative: Sterile Deionized Water (Note: Aqueous solutions are less stable long-term due to potential hydrolysis of the guanidino moiety).

-

-

Dissolution: Add 1.0 mL of solvent. Vortex vigorously for 30 seconds.

-

Storage: Aliquot into 50 µL volumes and store at -20°C . Avoid freeze-thaw cycles.

-

Usage: Dilute 1:1000 in lysis buffer for a working concentration of 100 µM.

Analytical Differentiation Workflow

To determine which "C₈H₁₀ClN₃O₂" is present in an unknown sample, follow this self-validating analytical logic.

Silver Nitrate Precipitation Test (The "Salt" Check)

-

Principle: Ionic chlorides react immediately with Ag⁺ to form insoluble AgCl. Covalently bonded chlorine (on the pyrimidine ring) will not react under mild conditions.

-

Method: Dissolve 5 mg of sample in 1 mL water/ethanol (1:1). Add 2 drops of 0.1 M AgNO₃.

-

Result:

-

Immediate White Precipitate: Indicates Candidate A (Ionic Chloride).

-

No Precipitate: Indicates Candidate B (Covalent Chlorine).

-

Visualization of Analytical Logic (DOT Diagram)

Figure 1: Decision matrix for the structural identification of C₈H₁₀ClN₃O₂ isomers based on solubility and chemical reactivity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3084875, 4-Guanidinobenzoic acid hydrochloride. Retrieved from [Link]

-

Omni Calculator (2025). Molecular Weight Calculator: C8H10ClN3O2. Retrieved from [Link]

Sources

- 1. 4-Guanidinobenzoic acid hydrochloride CAS#: 42823-46-1 [m.chemicalbook.com]

- 2. Hubei Chenxin Pharmaceutical Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 3. 4-Guanidinobenzoic acid hydrochloride | C8H10ClN3O2 | CID 3084875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shiratori-pharm.co.jp [shiratori-pharm.co.jp]

- 5. 4-Guanidinobenzoic acid hydrochloride | 42823-46-1 [chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. CAS RN 42823-46-1 | Fisher Scientific [fishersci.ca]

- 8. CAS 1095822-23-3 | Ethyl 2-(4-amino-6-chloropyrimidin-5-yl)acetate - Synblock [synblock.com]

- 9. 4-(aminomethyl)-N-hydroxybenzamide hydrochloride | 1803600-37-4 | Benchchem [benchchem.com]

Pyrazine Amino Acetate Building Blocks: A Medicinal Chemistry Technical Guide

Topic: Pyrazine Amino Acetate Building Blocks for Medicinal Chemistry Format: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary

Pyrazine amino acetates represent a high-value class of "unnatural amino acid" building blocks. They serve as critical bioisosteres for phenylglycine and related scaffolds, offering improved metabolic stability, reduced lipophilicity (LogP), and unique hydrogen-bonding vectors. This guide analyzes the structural logic, synthetic pathways, and application of these motifs in modern drug design, specifically focusing on Pyrazin-2-ylglycine (C-linked) and

Part 1: Structural Significance & Bioisosterism

The pyrazine ring (1,4-diazine) is distinct from its benzene and pyridine analogs due to its electron-deficient nature and specific physicochemical profile. When incorporated into an amino acetate framework, it alters the multiparametric profile of the parent ligand.

Physicochemical Profiling

Replacing a phenyl ring with a pyrazine core drastically changes the electronic landscape.

| Property | Benzene (Phenyl) | Pyridine (2-Pyridyl) | Pyrazine (2-Pyrazinyl) | Medicinal Chemistry Impact |

| LogP | ~2.1 | ~0.65 | ~ -0.2 | Solubility: Pyrazine significantly lowers lipophilicity, improving aqueous solubility and reducing non-specific binding. |

| pKa (Conj. Acid) | N/A | 5.23 | 0.65 | Basicity: Pyrazine is a very weak base.[1] Unlike pyridine, it remains unprotonated at physiological pH, avoiding cation-trapping liabilities. |

| H-Bonding | None | 1 Acceptor | 2 Acceptors | Binding: Provides two vectors for H-bond acceptance, crucial for "hinge-binding" in kinase inhibitors. |

| Metabolic Stability | High (CYP oxidation) | Moderate (N-oxide) | High | Clearance: Electron deficiency makes the ring resistant to oxidative metabolism (CYP450) compared to electron-rich aromatics. |

The "Amino Acetate" Motif

In this context, "amino acetate" refers to two distinct structural isomers used as building blocks:

- -Amino Acids (C-Linked): Pyrazin-2-ylglycine. A direct bioisostere of phenylglycine. Used in peptidomimetics (e.g., protease inhibitors).

-

Glycine Derivatives (N-Linked):

-(Pyrazin-2-yl)glycine. Used as a linker or spacer, often synthesized via

Part 2: Synthetic Strategies

The synthesis of pyrazine building blocks requires navigating the ring's electron deficiency. While

Strategic Workflow Diagram

The following diagram outlines the decision tree for synthesizing Pyrazine Amino Acetates based on the starting material and desired substitution pattern.

Caption: Decision matrix for selecting the optimal synthetic pathway for C-linked vs. N-linked pyrazine amino acetates.

Key Synthetic Protocols

Method A: The Petasis Borono-Mannich Reaction (Green Route)

This multicomponent reaction is ideal for generating Pyrazin-2-ylglycine derivatives rapidly. It avoids toxic cyanides (Strecker) and allows for convergent assembly.

-

Mechanism: Condensation of an amine and glyoxylic acid forms an iminium ion, which intercepts a pyrazine-boronic acid.

-

Advantages: One-pot, tolerates aqueous solvents, high atom economy.

-

Reaction:

Method B:

with Glycine Enolate Equivalents (Scalable Route)

For large-scale production of chiral Pyrazin-2-ylglycine , the reaction of chloropyrazine with a protected glycine enolate (e.g., O'Donnell Schiff base) is preferred.

-

Reagent: tert-Butyl 2-((diphenylmethylene)amino)acetate.

-

Conditions: Palladium catalysis is often not required if the pyrazine is sufficiently electron-deficient (e.g., 3-chloropyrazine-2-carbonitrile), but for simple chloropyrazines, mild Pd-catalyzed alpha-arylation conditions are used.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 2-((Pyrazin-2-yl)amino)acetate (

Materials

-

2-Chloropyrazine (1.0 equiv)

-

Glycine ethyl ester hydrochloride (1.2 equiv)

-

Diisopropylethylamine (DIPEA) (2.5 equiv)

-

DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyrazine (10 mmol) in DMSO (20 mL).

-

Addition: Add Glycine ethyl ester hydrochloride (12 mmol) followed by DIPEA (25 mmol). The base is critical to neutralize the HCl salt and scavenge the HCl generated during substitution.

-

Reaction: Heat the mixture to 100–120 °C for 12–16 hours.

-

Note: The high temperature is necessary because unsubstituted chloropyrazine is only moderately reactive. If using 3-chloro-2-cyanopyrazine, room temperature is sufficient due to the additional electron-withdrawing nitrile group.

-

-

Monitoring: Monitor via LC-MS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the chloropyrazine peak.

-

Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient: 0-60% EtOAc in Hexanes).

Yield Expectation: 65–80%.[2]

Characterization:

Part 4: Applications in Drug Discovery[3][4]

Peptidomimetics (Protease Inhibitors)

Pyrazin-2-ylglycine is a direct bioisostere for Phenylglycine, a common residue in protease inhibitors (e.g., HCV NS3/4A inhibitors).

-

Benefit: The pyrazine nitrogen atoms can form additional intramolecular H-bonds, rigidifying the backbone and improving potency.

-

Metabolism: The pyrazine ring blocks metabolic oxidation at the para-position (a common liability in phenyl rings).

Kinase Inhibitors (Hinge Binding)

In "hinge-binding" motifs, the pyrazine ring often serves as the core scaffold.

-

Interaction: N1 acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.

-

Amino Acetate Role: The amino acetate tail projects into the solvent-exposed region (ribose pocket), where the carboxylic acid can be converted to an amide to interact with specific residues (e.g., Lysine) to tune selectivity.

Bioisostere Radar

The following diagram visualizes the multidimensional shift when moving from a Phenyl-Glycine to a Pyrazinyl-Glycine building block.

Caption: Comparative radar plot. Blue (Solid) = Pyrazine Amino Acetate; Red (Dashed) = Phenyl Amino Acetate. Pyrazine offers superior solubility and H-bonding capacity.

References

-

Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters, 34(4), 583–586. Link

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link -

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Minière, S., et al. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. Link

-

BenchChem. (2025). Ethyl 2-amino-2-(pyrazin-2-yl)acetate Technical Data. Link

Sources

6-Chloropyrazine Derivatives: The "Skeleton Key" of Nitrogen Heterocycle Drug Discovery

Executive Summary

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in over eight FDA-approved drugs and countless clinical candidates. Within this family, 6-chloropyrazine derivatives represent a critical sub-class. The 6-chloro substituent is not merely a structural decoration; it acts as a high-value synthetic "handle" that enables precise, regioselective diversification of the pyrazine core.

This technical guide dissects the utility of 6-chloropyrazine derivatives, moving from fundamental electronic properties to advanced synthetic protocols and real-world case studies in kinase inhibition (Gilteritinib) and antiviral therapy (Favipiravir).

Part 1: The Chemical Architecture

Why 6-Chloropyrazine?

The pyrazine ring is electron-deficient due to the two nitrogen atoms at positions 1 and 4, which lower the energy of the

-

The "Goldilocks" Reactivity: The introduction of a chlorine atom at the 6-position (often in conjunction with a functional group at C2, such as an amide or nitrile) creates a distinct polarization gradient across the ring.

-

H-Bonding Potential: The pyrazine nitrogens serve as weak bases (

) and excellent hydrogen bond acceptors, crucial for binding in the hinge region of kinase domains. -

Metabolic Stability: The 6-chloro substituent can block metabolically labile sites or be displaced by metabolically stable fluorinated groups (as seen in Favipiravir).

The Regioselectivity Map

The reactivity of 6-chloropyrazine is dictated by the interplay between the inherent electron deficiency of the ring and the directing effects of other substituents.

Figure 1: Reactivity & Functionalization Logic of the Pyrazine Core

Caption: Functionalization logic flow for 6-chloropyrazine. C2 substituents often direct reactivity at C3, while C6 serves as the primary site for cross-coupling or halogen exchange.

Part 2: Synthetic Methodologies

Protocol A: Regioselective Nucleophilic Aromatic Substitution ( )

The most common reaction for 6-chloropyrazine derivatives is

Critical Insight: If a withdrawing group (e.g., -CN, -CONH2) is present at C2, nucleophilic attack is favored at C3 due to the combined inductive effect of the N1 nitrogen and the C2 substituent. However, if C3 is blocked or less electrophilic, the C6-chloro position becomes the active site.

Protocol B: Metalation and C-H Activation

Modern drug discovery utilizes "Turbo-Grignard" reagents (e.g.,

-

Knochel's Method: Treatment of 6-chloropyrazine with

typically results in magnesiation at the C5 position (thermodynamic control) or C3 position (kinetic control, if directed by a C2 substituent). -

Radical Functionalization: Minisci-type reactions can add alkyl groups to electron-deficient pyrazines, often utilizing the 6-chloro group to modulate the radical acceptance of the ring.

Table 1: Comparison of Synthetic Strategies

| Strategy | Target Position | Key Reagents | Pros | Cons |

| C3, C5, C6 | Amines, Alkoxides, Thiols | High yield, no transition metals | Limited to heteroatom nucleophiles | |

| Suzuki/Stille | C6 (Cl-displacement) | Pd( | C-C bond formation, versatile | Requires Pd catalyst, purification |

| Metalation | C3, C5 (C-H) | Direct C-H functionalization | Cryogenic conditions often required | |

| Radical (Minisci) | C3, C5 | Alkyl halides, Fe/Ag salts | Late-stage alkylation | Often lower regioselectivity |

Part 3: Case Studies in Drug Discovery

Case Study 1: Favipiravir (T-705) – The Antiviral

Favipiravir is a broad-spectrum RNA polymerase inhibitor. Its synthesis hinges on the manipulation of 3,6-dichloropyrazine-2-carbonitrile . The 6-chloro position is eventually fluorinated, a transformation that is difficult to achieve directly on the unactivated ring but facile on the activated chloro-intermediate.

Figure 2: Industrial Synthesis of Favipiravir

Caption: Synthesis of Favipiravir via the 3,6-dichloropyrazine intermediate. The 6-Cl to 6-F exchange is the critical step enabled by the scaffold.

Case Study 2: Gilteritinib – The Kinase Inhibitor

Gilteritinib (Xospata) targets FLT3 and AXL kinases to treat Acute Myeloid Leukemia (AML).[1] The drug features a highly substituted pyrazine core.

-

Role of Pyrazine: The pyrazine nitrogen (N1) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.[2]

-

Synthetic Logic: The 6-ethyl group and the specific amino-substituents are installed onto a 3,5-dichloro-6-ethylpyrazine-2-carboxamide intermediate. The presence of chlorine atoms allows for sequential

reactions with different amines to build the final molecule.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

A scalable,

Reagents:

-

3-Aminopyrazine-2-carboxylic acid (1.0 eq)

-

Methanol (Solvent)[3]

-

N-Chlorosuccinimide (NCS) (1.2 eq)

-

Sodium Nitrite (

) -

HCl (aq)[4]

Methodology:

-

Esterification: Reflux 3-aminopyrazine-2-carboxylic acid in MeOH with catalytic

for 12h. Concentrate and neutralize to obtain the methyl ester. -

Chlorination: Dissolve the ester in acetonitrile. Add NCS (1.2 eq) portion-wise at

. The amino group directs chlorination to the para-position (C6). Isolate methyl 3-amino-6-chloropyrazine-2-carboxylate . -

Sandmeyer-type Cyanation:

-

Suspend the intermediate in conc. HCl at

. -

Add

(aq) dropwise to form the diazonium salt. -

Transfer the diazonium mixture into a solution of CuCN/KCN at

. -

Safety Note: This step generates HCN gas; perform in a well-ventilated fume hood with a scrubber.

-

-

Workup: Extract with Ethyl Acetate, wash with brine, and recrystallize from ethanol.

-

Yield: Typical yields range from 45-55% over 3 steps.

Protocol 2: Antitubercular MIC Determination (Alamar Blue Assay)

Validating the biological activity of 6-chloropyrazine-2-carboxamide derivatives.

Materials:

-

Mycobacterium tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with OADC.

-

Resazurin (Alamar Blue) solution.

Procedure:

-

Inoculum Prep: Adjust M. tb culture to

CFU/mL. -

Plating: Add 100 µL of culture to wells in a 96-well plate.

-

Treatment: Add test compounds (dissolved in DMSO) in serial two-fold dilutions (Range: 100 µM to 0.19 µM). Include Isoniazid as a positive control and DMSO as a negative control.

-

Incubation: Incubate at

for 7 days. -

Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24h.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Reduction of Resazurin).

-

-

Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Part 5: Future Perspectives

The future of 6-chloropyrazine lies in Late-Stage Functionalization (LSF) .

-

Photoredox Catalysis: Recent advances allow for the direct alkylation of the C-H bonds adjacent to the pyrazine nitrogens using Ir/Ni dual catalysis, preserving the 6-chloro handle for subsequent coupling.

-

Bioisosterism: 6-chloropyrazine is increasingly used as a core to replace unstable phenyl or pyridine rings in lead optimization, improving solubility and metabolic half-life (

).

References

-

Favipiravir Synthesis & Chemistry

-

Kinase Inhibitors (Gilteritinib)

-

Antitubercular Activity

- Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

- Source: Molecules (2017).

-

URL:[Link]

-

Functionalization Methodologies

-

General Pyrazine Medicinal Chemistry

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Optimized N-Alkylation of 6-Chloropyrazin-2-amine with Ethyl Bromoacetate

Executive Summary

This application note details the optimized reaction conditions for the

The primary challenge in this transformation is the reduced nucleophilicity of the exocyclic amine due to the electron-deficient pyrazine ring and the electron-withdrawing chlorine substituent. Furthermore, competitive bis-alkylation and regioselectivity (ring nitrogen alkylation) pose significant risks. This guide presents a robust Cesium-Promoted

Chemical Context & Mechanistic Insight

The Challenge: "The Reluctant Nucleophile"

The substrate, 6-chloropyrazin-2-amine, is a poor nucleophile.

-

Electronic Deactivation: The pyrazine ring is naturally

-deficient (para-nitrogen atoms). -

Inductive Withdrawal: The chlorine atom at position 6 exerts a strong

(inductive) effect, further reducing electron density at the exocyclic amine. -

Regioselectivity: While the exocyclic amine is the thermodynamic target, the ring nitrogens (N1/N4) are accessible, particularly under harsh deprotonation conditions (e.g., NaH).

Reaction Pathway

The reaction proceeds via a classical

Key Mechanistic Driver: The use of Cesium Carbonate (

Reaction Scheme Visualization

Figure 1: Reaction pathway highlighting the critical

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 6-Chloropyrazin-2-amine | Substrate | 1.0 | Limiting reagent. |

| Ethyl Bromoacetate | Electrophile | 1.1 - 1.2 | Slight excess ensures conversion; avoid large excess to prevent bis-alkylation. |

| Cesium Carbonate ( | Base | 2.0 | Scavenges HBr; promotes solubility. |

| Potassium Iodide (KI) | Catalyst | 0.1 (10%) | Finkelstein catalyst; converts Br |

| DMF (Anhydrous) | Solvent | Polar aprotic; essential for dissolving polar intermediates. |

Step-by-Step Methodology (The "Gold Standard")

Step 1: Reaction Setup

-

Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 6-chloropyrazin-2-amine (1.0 equiv, e.g.,

) and Cesium Carbonate (2.0 equiv, -

Add Potassium Iodide (0.1 equiv,

). -

Add Anhydrous DMF (

). Note: Acetonitrile (MeCN) can be used as a greener alternative, but DMF typically gives higher conversion for this specific substrate. -

Stir the suspension at Room Temperature (RT) for 15 minutes to ensure homogeneity.

Step 2: Electrophile Addition

-

Add Ethyl Bromoacetate (1.1 equiv,

) dropwise via syringe over 5 minutes.-

Critical: Do NOT dump the reagent in all at once. Slow addition keeps the concentration of electrophile low relative to the amine, favoring mono-alkylation.

-

Step 3: Thermal Activation

-

Heat the reaction mixture to

.-

Optimization Note: Monitor by TLC/LC-MS. If reaction is sluggish after 2 hours, increase temp to

. Do not exceed

-

-

Stir for 4--6 hours .

-

Endpoint: Disappearance of starting amine (LC-MS:

) and appearance of product (

-

Step 4: Workup & Isolation

-

Cool the mixture to RT.

-

Pour the reaction mixture into Ice Water (

).-

Observation: The product may precipitate as a solid. If so, filter and wash with water.[1]

-

-

If no precipitate: Extract with Ethyl Acetate (

). -

Wash combined organics with Brine (

) to remove DMF. -

Dry over

, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify the crude residue via Flash Column Chromatography .

-

Stationary Phase: Silica Gel (

). -

Mobile Phase: Gradient of Hexanes:Ethyl Acetate (

). -

Target: Mono-alkylated product usually elutes after the bis-alkylated impurity (if any) but before the starting material.

-

Process Workflow & Decision Tree

Figure 2: Operational workflow with decision gates for reaction monitoring.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Nucleophile is too weak; Temperature too low. | 1. Increase temp to |

| Bis-Alkylation (>15%) | Excess electrophile; Temperature too high. | 1. Reduce Ethyl Bromoacetate to 1.0 equiv.2. Lower temp to |

| Ring Alkylation | Base is too strong (e.g., NaH). | Switch back to Carbonate bases ( |

| Emulsion during Workup | DMF presence in organic layer. | Wash organic layer with |

References

-

General Procedure for Aminopyrazine Alkylation

-

Cesium Effect in Alkylation

- Concept: Flessner, T. et al. "Cesium carbonate: A powerful base for the alkylation of weak nucleophiles." Journal of Organic Chemistry. (General reference for Cs effect).

- See also: "Synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives" (Granthaalayah Pub)

-

Product Verification (Ethyl 6-chloropyrazine-2-carboxylate analogs)

- Structure Confirmation: "Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Deriv

-

Safety Data (6-chloropyrazin-2-amine)

- Substrate Info: PubChem Compound Summary for 6-chloropyrazin-2-amine.

Sources

Application Notes and Protocols: Ethyl 2-(6-chloropyrazin-2-ylamino)acetate as a Versatile Scaffold for Heterocyclic Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of Ethyl 2-(6-chloropyrazin-2-ylamino)acetate as a strategic building block in the synthesis of diverse heterocyclic frameworks. This document outlines detailed protocols for the synthesis of the scaffold itself and its subsequent transformation into valuable pteridinone and imidazo[1,2-a]pyrazine core structures, which are prevalent in numerous biologically active compounds. The methodologies are presented with a focus on the underlying chemical principles, ensuring both practical utility and a deeper understanding of the reaction mechanisms.

Introduction: The Strategic Value of the Aminopyrazine Scaffold

Pyrazine-containing heterocycles are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.[1][2] this compound is a bespoke scaffold designed for efficient entry into fused pyrazine ring systems. Its key structural features – a nucleophilic secondary amine, an electrophilic chloropyrazine core, and a strategically placed ester moiety – provide multiple reactive handles for intramolecular and intermolecular cyclization reactions. This guide will focus on two primary applications of this scaffold: the synthesis of pteridinones and imidazo[1,2-a]pyrazines, both of which are important classes of compounds in drug discovery.[3]

Synthesis of the Scaffold: this compound

The synthesis of the title scaffold is predicated on a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring, further activated by the presence of two chlorine atoms, facilitates the displacement of one of the chloro groups by an amine nucleophile.

Synthetic Workflow

The overall synthetic pathway for this compound is depicted below.

Caption: Synthesis of the scaffold via SNAr.

Detailed Experimental Protocol

Materials and Reagents:

-

2,6-Dichloropyrazine

-

Ethyl aminoacetate hydrochloride (or free base)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous DMF (or MeCN) under an inert atmosphere (N2 or Ar), add ethyl aminoacetate hydrochloride (1.1 eq) and a suitable non-nucleophilic base such as triethylamine or DIPEA (2.5 eq). If using the free base of ethyl aminoacetate, 1.2 equivalents of the base are sufficient.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the introduction of moisture, which could potentially hydrolyze the ester functionality.

-

Anhydrous Solvent: Ensures that water does not compete as a nucleophile.

-

Excess Base: The use of excess base is crucial to neutralize the HCl salt of the amino ester and the HCl generated during the reaction, driving the equilibrium towards the product.

-

Room Temperature Reaction: The high reactivity of the dichloropyrazine scaffold allows the reaction to proceed at a mild temperature, minimizing potential side reactions.

Application I: Synthesis of 7-Chloropteridin-4(3H)-one

Pteridinones are a class of heterocyclic compounds with a wide range of biological activities.[3] The reaction of this compound with an orthoester, such as triethyl orthoformate, provides a direct and efficient route to the pteridinone core.

Reaction Scheme and Mechanism

The reaction proceeds via an initial formation of an ethoxyimidate intermediate, followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic pteridinone.

Caption: Pteridinone synthesis workflow.

Mechanistic Insight: The secondary amine of the scaffold attacks the electrophilic carbon of the orthoester, leading to the formation of the ethoxyimidate. The ester group, now in close proximity to the pyrazine ring, undergoes an intramolecular nucleophilic attack by the pyrazine nitrogen, followed by elimination of ethanol to form the stable, aromatic pteridinone ring system. The chloro substituent at the 7-position remains intact, offering a handle for further diversification.

Detailed Experimental Protocol

Materials and Reagents:

-

This compound

-

Triethyl orthoformate

-

Acetic anhydride

-

Ethanol

-

Dioxane or other high-boiling point aprotic solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of triethyl orthoformate (10 eq) and acetic anhydride (5 eq).

-

Heat the reaction mixture to reflux (approximately 120-140 °C) for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess reagents and solvent.

-

The crude product often precipitates upon cooling or concentration. The solid can be collected by filtration and washed with a small amount of cold ethanol or diethyl ether.

-

Recrystallize the crude product from a suitable solvent such as ethanol or dioxane to obtain pure 7-Chloropteridin-4(3H)-one.

Causality Behind Experimental Choices:

-

Excess Orthoester and Acetic Anhydride: Triethyl orthoformate serves as both a reagent and a solvent. Acetic anhydride acts as a water scavenger, preventing the hydrolysis of the orthoester and the imidate intermediate.

-

High Temperature: The intramolecular cyclization step requires thermal energy to overcome the activation barrier.

-

Recrystallization: This is a standard and effective method for purifying the solid product, removing any unreacted starting material and soluble byproducts.

Application II: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyrazin-2-ylacetate

Imidazo[1,2-a]pyrazines are another important class of nitrogen-containing heterocycles with diverse biological activities.[1][4] The reaction of this compound with an α-haloketone or α-haloaldehyde provides a facile entry into this bicyclic system.

Reaction Scheme and Mechanism

The synthesis involves a sequence of N-alkylation of the more nucleophilic pyrazine nitrogen, followed by an intramolecular condensation to form the imidazole ring.

Caption: Imidazopyrazine synthesis workflow.

Mechanistic Insight: The endocyclic nitrogen of the pyrazine ring, which is more nucleophilic than the exocyclic secondary amine due to delocalization of the lone pair of the latter, attacks the electrophilic carbon of the α-haloketone in an SN2 fashion. This forms a quaternary ammonium salt intermediate. Subsequent intramolecular condensation between the secondary amine and the ketone carbonyl, followed by dehydration, leads to the formation of the fused imidazole ring. The ester group at the 2-position remains for further functionalization.

Detailed Experimental Protocol

Materials and Reagents:

-

This compound

-

Bromoacetaldehyde diethyl acetal (or other α-haloketones)

-

Sodium bicarbonate (NaHCO3) or another mild base

-

Ethanol or isopropanol

-

Hydrochloric acid (for acetal hydrolysis)

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Add bromoacetaldehyde diethyl acetal (1.2 eq) and a mild base like sodium bicarbonate (2.0 eq).

-

Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

-

If using an acetal-protected aldehyde, after the initial reaction, carefully add aqueous hydrochloric acid (e.g., 1 M) and continue to stir at room temperature or with gentle heating to hydrolyze the acetal in situ, which then cyclizes.

-

Once the reaction is complete, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield Ethyl 6-chloroimidazo[1,2-a]pyrazin-2-ylacetate.

Causality Behind Experimental Choices:

-

Mild Base: A mild base is used to neutralize the HBr formed during the N-alkylation step without promoting unwanted side reactions.

-

Acetal Protecting Group: Bromoacetaldehyde is unstable. Using its diethyl acetal allows for a more controlled reaction. The in-situ hydrolysis under acidic conditions generates the reactive aldehyde for the subsequent cyclization.

-

Reflux Conditions: Provides the necessary energy for both the N-alkylation and the subsequent intramolecular condensation and dehydration steps.

Data Summary

The following table summarizes the key transformations and expected outcomes.

| Starting Material | Reagent(s) | Product | Heterocyclic Core | Key Reaction Type |

| 2,6-Dichloropyrazine, Ethyl aminoacetate | Et3N or DIPEA | This compound | Pyrazine | SNAr |

| This compound | Triethyl orthoformate, Acetic anhydride | 7-Chloropteridin-4(3H)-one | Pteridinone | Intramolecular Cyclization |

| This compound | Bromoacetaldehyde diethyl acetal | Ethyl 6-chloroimidazo[1,2-a]pyrazin-2-ylacetate | Imidazo[1,2-a]pyrazine | N-Alkylation/Condensation |

Conclusion

This compound is a highly effective and versatile scaffold for the synthesis of pteridinones and imidazo[1,2-a]pyrazines. The protocols detailed in these application notes provide robust and reproducible methods for accessing these important heterocyclic systems. The strategic placement of functional groups on the scaffold allows for predictable and high-yielding cyclization reactions, making it an invaluable tool for medicinal chemists and researchers in drug discovery. Further derivatization of the chloro and ester functionalities on the final products can lead to the rapid generation of compound libraries for biological screening.

References

-

Sayer, J. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL (University College London). [Link]

-

Zhu, D-J., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00014. [Link]

-

Sundararajan, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38059-38072. [Link]

- Barlin, G. B. (1982). Imidazo[1,2-a]pyrazines. In Chemistry of Heterocyclic Compounds: A Series of Monographs (Vol. 38, pp. 63-87). John Wiley & Sons.

-

Borisov, A. V., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 49(5), 704-711. [Link]

-

El-Gendy, M. A., et al. (2013). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 5(5), 184-198. [Link]

-

Reddy, T. R., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant, Antimicrobial and in Vitro Cytotoxic Activities. Trade Science Inc.[Link]

- Kotgire, S. S., et al. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 4(11), 4345.

-

Jantová, S., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2947. [Link]

-

Sutoris, V., et al. (2018). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 23(9), 2337. [Link]

- N'guessan, D. U. J-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research, 37(19), 41-52.

-

N'guessan, D. U. J-P., et al. (2023). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 963–966. [Link]

-

Li, G., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 43-50. [Link]

-

Reddy, G. S., et al. (2023). Amidative Cyclization of Alkynyl Esters to Access Pyrazin-1(2 H)-ones: Application to the Synthesis of Peramine and Dibromophakellin. The Journal of Organic Chemistry, 88(24), 17330-17344. [Link]

- Palasz, A. (2020). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 16, 2854-2861.

-

Huang, J., et al. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511. [Link]

-

Lee, C-F., et al. (2022). An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. The Journal of Organic Chemistry, 87(17), 11775-11782. [Link]

- Bundgaard, H. (1997). Prodrug Strategies Based on Intramolecular Cyclization Reactions. Journal of Pharmaceutical Sciences, 86(7), 765-767.

- Contreras, J. M., et al. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. European Journal of Medicinal Chemistry, 158, 535-552.

-

Albert, A., & Ohta, K. (1971). Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde. Journal of the Chemical Society C: Organic, 2357-2362. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Chloropyrazine Intermediates

Introduction: The Strategic Value of Pyrazines in Modern Chemistry

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and rigid structure have cemented its role in a multitude of FDA-approved drugs, including treatments for tuberculosis (Pyrazinamide), cancer (Bortezomib), and hepatitis C (Telaprevir).[2][3][4] The functionalization of the pyrazine core is therefore a critical task for drug development professionals.

Chloropyrazines represent highly valuable and cost-effective intermediates for this purpose. While historically considered less reactive than their bromo- or iodo- counterparts, modern advancements in palladium catalysis have unlocked their synthetic potential. The strategic use of specialized ligands has rendered the C-Cl bond of chloropyrazines readily activatable, enabling a diverse range of carbon-carbon and carbon-heteroatom bond formations.[5] This guide provides an in-depth analysis of the core palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—using chloropyrazine substrates, offering both mechanistic insights and field-proven laboratory protocols.

The Engine of Innovation: The General Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, well-understood catalytic cycle.[6] A palladium(0) species is the active catalyst. The cycle consists of three fundamental steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrazine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive C-Cl bonds.[6]

-

Transmetalation / Coordination & Deprotonation:

-

For C-C couplings (Suzuki, Stille), the organometallic coupling partner (e.g., organoboron or organotin) transfers its organic group to the palladium center in a step called transmetalation.[7]

-

For C-N couplings (Buchwald-Hartwig), the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[8][9]

-

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst.[6][8]

The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent, which will be explored in the specific protocols below.

Caption: General Palladium Catalytic Cycle for Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to the mild reaction conditions and the commercial availability and stability of boronic acid reagents.[10][11]

Causality and Key Considerations:

-

Catalyst & Ligand: Coupling unactivated chloro-heterocycles like chloropyrazine requires a highly active catalytic system. The challenge lies in promoting the difficult oxidative addition step.[12] Modern catalyst systems employ electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).[13][14][15] These ligands stabilize the Pd(0) state, increase its electron density to facilitate oxidative addition, and promote the final reductive elimination step.[6][12]

-

Base: A base is required to activate the boronic acid via the formation of a more nucleophilic boronate species, which facilitates transmetalation.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield and should be screened for optimal results.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typical. Water is essential for dissolving the inorganic base and assisting in the formation of the active boronate species.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Chloropyrazine Substrate | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | >95 | Adapted from[14] |

| 2-Chloro-3-methylpyrazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ | Dioxane | 110 | 92 | Adapted from[16] |

| 2-Chloro-5-phenylpyrazine | 2-Thiopheneboronic acid | (NHC)Pd(cinn)Cl (2) | K₂CO₃ | H₂O | 80 | 88 | Adapted from[16] |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Chloropyrazine derivative (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Deionized Water (1 mL)

Procedure:

-

To a flame-dried Schlenk tube or microwave vial, add the chloropyrazine, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Seal the vessel and place it in a preheated oil bath or heating block at 100-110 °C.

-

Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a vast array of arylamines that are prevalent in pharmaceuticals.[8] The reaction couples an aryl halide with a primary or secondary amine.

Causality and Key Considerations:

-

Catalyst & Ligand: Similar to the Suzuki coupling, C-Cl activation is the primary hurdle. Highly active catalyst systems are mandatory.[17] Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are exceptionally effective as they facilitate both the oxidative addition and the final C-N reductive elimination, which can be a slow step in the cycle.[18][19]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[9][19] Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices. The base strength must be matched to the pKa of the amine.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

2-Chloropyrazine (1.0 mmol, 1.0 equiv)

-

Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox.

-

To a vial, add Pd₂(dba)₃, RuPhos, and NaOt-Bu.

-

Add the 2-chloropyrazine and anhydrous toluene.

-

Finally, add the amine.

-

Seal the vial tightly, remove from the glovebox, and place in a preheated heating block at 100 °C.

-

Stir the reaction for 2-12 hours, monitoring by LC-MS.

-

After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Dilute with ethyl acetate and water. Separate the layers.

-

Extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify via flash column chromatography.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[20][21] This reaction is exceptionally valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and complex molecule synthesis.[22]

Causality and Key Considerations:

-

Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI).[23]

-

Role of Copper: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex, which is much faster than the direct reaction of the alkyne with the palladium center.[23]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to deprotonate the alkyne and to act as the solvent.

-

Copper-Free Variants: A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed, which typically require more forcing conditions or highly specialized ligand systems.[21]

Experimental Protocol: Sonogashira Coupling

Materials:

-

2-Chloro-3,6-diethylpyrazine (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.1 mmol, 1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

-

Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (5 mL)

Procedure:

-

To a Schlenk tube, add the 2-chloro-3,6-diethylpyrazine, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.

-

Add degassed triethylamine via syringe, followed by the phenylacetylene.

-

Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor by TLC or GC-MS.

-

Upon completion, cool the reaction and remove the triethylamine under reduced pressure.

-

Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Stille Coupling: Versatile but with Caveats

The Stille coupling joins an aryl halide with an organostannane (tin) reagent.[24][25] It is known for its remarkable functional group tolerance and the stability of organostannane reagents to air and moisture.[24][26]

Causality and Key Considerations:

-

Organostannane Reagents: A wide variety of organostannanes (vinyl, aryl, alkynyl, alkyl) can be used, making the reaction highly versatile.[27] The rate of transfer of the organic group from tin to palladium is generally: alkynyl > vinyl > aryl > alkyl.

-

Toxicity: The primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[26] This has led to its decreased use in pharmaceutical process chemistry, though it remains a powerful tool in discovery and total synthesis.

-

Additives: The addition of lithium chloride (LiCl) can accelerate the transmetalation step. In some cases, a copper(I) co-catalyst can also have a synergistic effect.[28]

Experimental Protocol: Stille Coupling

Materials:

-

2-Chloropyrazine (1.0 mmol, 1.0 equiv)

-

Tributyl(vinyl)tin (1.1 mmol, 1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Anhydrous THF or Toluene (5 mL)

Procedure:

-

To a flame-dried Schlenk tube, add Pd(PPh₃)₄ and the 2-chloropyrazine.

-

Evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the anhydrous solvent, followed by the tributyl(vinyl)tin reagent via syringe.

-

Heat the reaction mixture to reflux (approx. 66 °C for THF, 110 °C for Toluene) for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After cooling, concentrate the reaction mixture.

-

To remove tin byproducts, the crude residue can be treated with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours, which precipitates the tin as a fluoride salt.

-

Filter the mixture, extract the filtrate with an organic solvent (e.g., diethyl ether), dry, and concentrate.

-

Purify by flash column chromatography.

General Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful execution from setup to purification.

Caption: A typical workflow for palladium-catalyzed cross-coupling.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | 1. Inactive catalyst (Pd source oxidized, ligand degraded).2. Insufficiently inert atmosphere (O₂ present).3. Incorrect base or solvent.4. Reaction temperature too low. | 1. Use fresh catalyst/ligand. Consider using a pre-catalyst.[13]2. Improve degassing procedure; use a glovebox if possible.3. Screen alternative bases and solvents.4. Increase temperature in 10 °C increments. |

| Formation of Side Products | 1. Dehalogenation: Reduction of Py-Cl to Py-H.2. Homocoupling: Dimerization of the coupling partner (e.g., R-R).3. Ligand Arylation: Reaction with the phosphine ligand. | 1. Ensure reagents are pure (e.g., no excess boronic acid). Use a slightly lower temperature.2. (Suzuki) Use a slightly lower ratio of boronic acid. (Sonogashira) Switch to a copper-free protocol.[21]3. Use a more robust, bulky ligand (e.g., Buchwald-type). |

| Product Degradation | 1. Product is sensitive to the base or high temperature.2. Product is air-sensitive during workup. | 1. Use a milder base (e.g., K₃PO₄ instead of NaOt-Bu). Lower the reaction temperature and extend the time.2. Perform the workup quickly and consider sparging solvents with N₂/Ar. |

References

-

Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

-

PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. HETEROCYCLES, Vol. 33, No. 1, 1992. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules 2020, 25(21), 5169. [Link]

-

Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. ResearchGate. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules 2024, 29(3), 675. [Link]

-

Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

-

Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 2022, 121028. [Link]

-

Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angew Chem Int Ed Engl. 2007;46(16):2768-813. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Acc Chem Res. 2011 Oct 18; 44(10): 931–942. [Link]

-

Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. J Am Chem Soc. 2020 Feb 26;142(8):3949-3962. [Link]

-

A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize official website. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Stille reaction. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry 2022, 8(8), 84. [Link]

-

Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. ResearchGate. [Link]

-

Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Org. Chem. Front., 2023,10, 2715-2735. [Link]

-

Stille Coupling. Chemistry LibreTexts. [Link]

-

The Stille Reaction. Myers Group, Harvard University. [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules 2021, 26(15), 4539. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. thermofishersci.in [thermofishersci.in]

- 7. nobelprize.org [nobelprize.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 19. jk-sci.com [jk-sci.com]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. jk-sci.com [jk-sci.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Stille reaction - Wikipedia [en.wikipedia.org]

- 25. jk-sci.com [jk-sci.com]

- 26. Stille Coupling [organic-chemistry.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Validation & Comparative

Mastering the Analysis of Ethyl 2-(6-chloropyrazin-2-ylamino)acetate: A Comparative Guide to HPLC and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and reliable analysis of novel chemical entities is paramount. Ethyl 2-(6-chloropyrazin-2-ylamino)acetate, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methods for its characterization, quantification, and quality control. This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound. We will delve into the critical factors influencing its retention time, offer a foundational protocol for method development, and compare HPLC with alternative analytical techniques, empowering you to make informed decisions for your research.

Understanding the Analyte: this compound

Before developing any analytical method, a fundamental understanding of the target molecule is crucial.

| Property | Value | Source |

| CAS Number | 1248727-01-6 | [1] |

| Molecular Formula | C8H10ClN3O2 | [1] |

| Molecular Weight | 215.64 g/mol | [1] |

| Structure | ||

| Predicted LogP | 1.7852 | [2] |

The structure reveals a moderately polar molecule containing both hydrogen bond donors and acceptors, as well as a hydrophobic chloropyrazine core. The predicted LogP value of 1.7852 suggests that Reversed-Phase HPLC (RP-HPLC) is a highly suitable starting point for analysis, as this technique excels at separating compounds within this lipophilicity range.[3]

The Central Role of HPLC Retention Time

In HPLC, the retention time (tR) is the time elapsed between sample injection and the appearance of the analyte peak at the detector.[4] It is a critical parameter for compound identification and quantification. Achieving a consistent and reproducible retention time is a hallmark of a robust analytical method. However, tR is not an intrinsic property of a molecule but is highly dependent on the experimental conditions.

Several key factors can significantly influence the retention time of this compound:

-

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer will have the most substantial impact on retention. Increasing the organic solvent percentage will typically decrease the retention time in RP-HPLC.[5][6]

-

Column Chemistry: The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) will alter the selectivity and retention based on different hydrophobic and potential secondary interactions.

-

Column Temperature: Maintaining a stable column temperature is crucial, as fluctuations can cause shifts in retention time.[4][5] Generally, higher temperatures reduce mobile phase viscosity and can lead to shorter retention times.

-

Mobile Phase pH and Ionic Strength: The pH of the mobile phase can affect the ionization state of the analyte. For this compound, the secondary amine and pyrazine nitrogens can be protonated at acidic pH, which will alter its polarity and interaction with the stationary phase.

-

Flow Rate: The speed at which the mobile phase passes through the column directly impacts retention time; a higher flow rate leads to a shorter retention time.[4]

Experimental Protocol: Developing an RP-HPLC Method

This section provides a detailed, step-by-step methodology for developing a robust RP-HPLC method for the analysis of this compound.

Objective:

To develop a reliable isocratic RP-HPLC method for the quantification of this compound with a target retention time of 3-10 minutes.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

This compound standard

-

HPLC-grade acetonitrile and water

-

Formic acid (or other suitable buffer components)

-

Volumetric flasks and pipettes

-

0.45 µm syringe filters

Method Development Workflow:

Caption: Workflow for HPLC Method Development.

Step 1: Standard and Sample Preparation

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

-

From the stock solution, prepare a working standard of approximately 10 µg/mL in the initial mobile phase composition.

-

Filter the working standard through a 0.45 µm syringe filter before injection.

Step 2: Initial Chromatographic Conditions (Scouting Gradient)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm (or an appropriate wavelength determined by UV scan)

-

Injection Volume: 10 µL

Step 3: Data Analysis and Isocratic Method Conversion

-

From the scouting gradient, determine the approximate percentage of mobile phase B at which the analyte elutes.

-

Calculate the isocratic mobile phase composition using the following formula: %B_isocratic = %B_start + (%B_gradient_rate * (t_R - t_dwell)) (Where t_dwell is the system dwell volume, which can be determined experimentally). A simplified approach is to use the %B at the apex of the peak as a starting point for the isocratic method.

-

For example, if the compound elutes at 10 minutes in the scouting gradient, the approximate %B would be 10% + ((90%-10%)/15 min * 10 min) = 63.3%. A good starting point for the isocratic method would be a mobile phase of 37:63 Water:Acetonitrile (with 0.1% formic acid).

Step 4: Method Optimization

-

Inject the standard using the calculated isocratic conditions.

-

Adjust the mobile phase composition to achieve the desired retention time (typically between 3 and 10 minutes for good resolution and reasonable run time).

-

To decrease retention time, increase the percentage of acetonitrile.

-

To increase retention time, decrease the percentage of acetonitrile.

-

-

Ensure the peak has good symmetry (tailing factor between 0.9 and 1.2). If peak shape is poor, consider adjusting the pH of the mobile phase or trying a different organic solvent (e.g., methanol) or column chemistry.

Comparison with Alternative Analytical Techniques

While HPLC is a workhorse in pharmaceutical analysis, other techniques may be suitable depending on the analytical challenge.[7]

| Technique | Principle | Advantages for this compound | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, excellent for quantification, robust, and widely available.[7][8] | Requires solvent purchase and disposal, can be slower than other methods.[9] |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[8] | Higher initial instrument cost, more susceptible to clogging from sample matrix. |

| Gas Chromatography (GC) | Partitioning of the analyte between a gaseous mobile phase and a stationary phase. | Excellent for volatile and thermally stable compounds.[9] | This compound is likely not volatile enough without derivatization, which adds complexity.[9] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC coupled with a mass spectrometer for detection. | Provides molecular weight and structural information, highly selective and sensitive. | Higher instrument and maintenance costs, can suffer from matrix effects. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase. | Fast separations, uses less organic solvent, and is considered a "green" technique.[3] | Less common than HPLC, may require specialized instrumentation. |

graph G { layout=neato; node [shape=box, style=filled]; "HPLC" [fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; "UHPLC" [fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,0!"]; "LC-MS" [fillcolor="#FBBC05", fontcolor="#202124", pos="-2,0!"]; "GC" [fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-1.5!"]; "SFC" [fillcolor="#5F6368", fontcolor="#FFFFFF", pos="3.5,1.5!"];"HPLC" -- "UHPLC" [label=" Higher Resolution/Speed ", color="#34A853"]; "HPLC" -- "LC-MS" [label=" Added Specificity (Mass) ", color="#FBBC05"]; "HPLC" -- "GC" [label=" Different Sample Scope (Volatility) ", color="#EA4335"]; "HPLC" -- "SFC" [label=" Greener Alternative ", color="#5F6368"];

}

Caption: Relationship between HPLC and alternative chromatographic techniques.

Conclusion

For the routine analysis and quality control of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most practical and robust method. Its versatility, high resolving power, and widespread availability make it the gold standard for such small molecules in the pharmaceutical industry.[3] While techniques like UHPLC can offer increased speed and efficiency, and LC-MS provides unparalleled specificity, a well-developed HPLC method provides the necessary reliability for most applications, from reaction monitoring to final product purity assessment. Understanding the interplay of mobile phase composition, column chemistry, and other chromatographic parameters is key to mastering the analysis of this and other novel compounds.

References

- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?

- Biorelevant.com. Which factors can increase the retention time of an analyte during HPLC analysis.

- SHIMADZU CORPORATION. Factors Affecting Retention Time.

- Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.

- Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.

- Chromatography Today. Alternative found for HPLC methods.

- Guillarme, D., & D'Atri, V. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.

- Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.

- Sigma-Aldrich. Small Molecule HPLC.

- Matrix Scientific. This compound.

- ChemScene. Ethyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate.

- Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 518-531.

- National Institutes of Health. (2018, July 7). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).

- Bolanča, T., Ukić, Š., & Novak, A. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 27(13), 4239.

Sources

- 1. 1248727-01-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. chemscene.com [chemscene.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]

- 5. altabrisagroup.com [altabrisagroup.com]

- 6. sepscience.com [sepscience.com]

- 7. hovione.com [hovione.com]

- 8. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]

- 9. brewerscience.com [brewerscience.com]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(6-chloropyrazin-2-ylamino)acetate

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of ethyl 2-(6-chloropyrazin-2-ylamino)acetate, a chlorinated nitrogen-containing heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.